Methyl 2-bromo-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-bromo-5-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and a trifluoromethyl group, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
Mode of Action
The mode of action of Methyl 2-bromo-5-(trifluoromethyl)benzoate involves a series of chemical reactions. One such reaction could be a Friedel Crafts acylation .
Pharmacokinetics
It’s suggested that this compound has high gi absorption and is bbb permeant . These properties could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl 5-(trifluoromethyl)benzoate: The synthesis of Methyl 2-bromo-5-(trifluoromethyl)benzoate typically involves the bromination of Methyl 5-(trifluoromethyl)benzoate.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-5-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
Chemistry: : Methyl 2-bromo-5-(trifluoromethyl)benzoate is widely used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: : This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: : In the chemical industry, it is used in the production of agrochemicals, dyes, and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-methylbenzoate
- Methyl 2-bromo-5-formylbenzoate
Uniqueness
- The presence of both a bromine atom and a trifluoromethyl group on the benzene ring makes Methyl 2-bromo-5-(trifluoromethyl)benzoate particularly reactive in substitution and coupling reactions .
- The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to similar compounds without this group .
Properties
IUPAC Name |
methyl 2-bromo-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBKZHUQXJKCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446571 | |
Record name | Methyl 2-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026355-57-6 | |
Record name | Methyl 2-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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